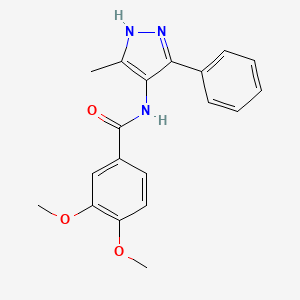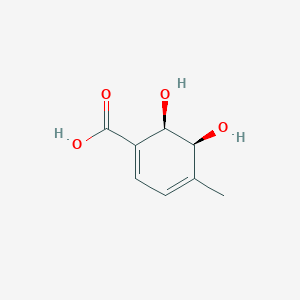
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene is a chiral compound with significant importance in various scientific fields. This compound is a structural isomer of citric acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene can be achieved through microbial production using strains of Yarrowia lipolytica. The process involves the fermentation of renewable plant oils such as sunflower or rapeseed oil . The isolation of the compound from the fermentation solution is typically done through selective adsorption on activated carbon, followed by elution with methanol .
Industrial Production Methods
Industrial production of this compound is still under development, with ongoing research focused on optimizing microbial strains and fermentation conditions to increase yield and purity. The use of natural, mutant, and recombinant strains of Yarrowia lipolytica has shown promising results in producing the compound at a larger scale .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of chiral derivatives and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene involves its interaction with specific enzymes and metabolic pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for energy production in aerobic organisms . The compound’s unique stereochemistry allows it to interact with enzymes in a specific manner, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: A structural isomer with similar physico-chemical properties but different stereochemistry.
Isocitric Acid: Another isomer that plays a role in the TCA cycle and has similar applications in research and industry.
Uniqueness
The uniqueness of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene lies in its specific stereochemistry, which allows it to participate in unique biochemical reactions and pathways. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,6-7,9-10H,1H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
YZZIXSUTJHCCFT-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=CC=C([C@H]([C@H]1O)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C(C1O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


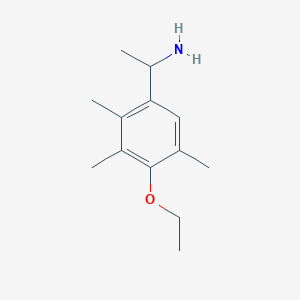
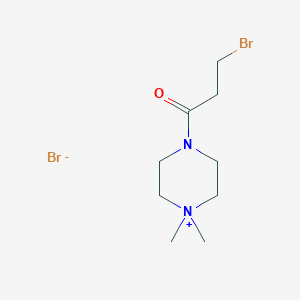
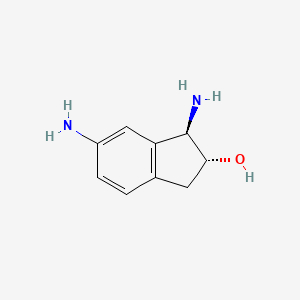
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)


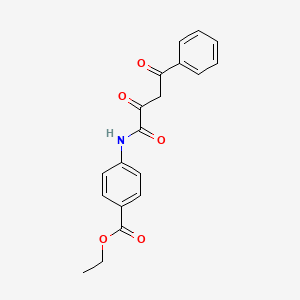
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
